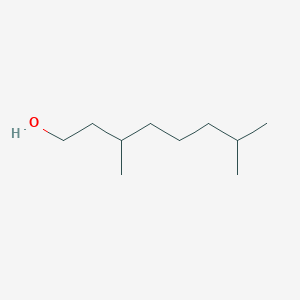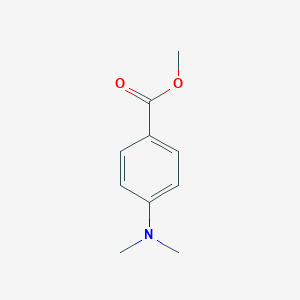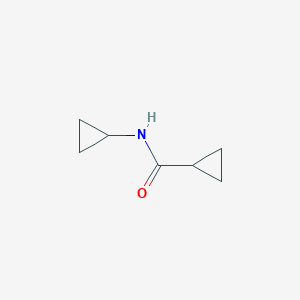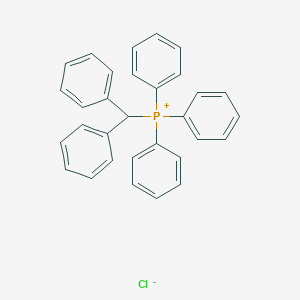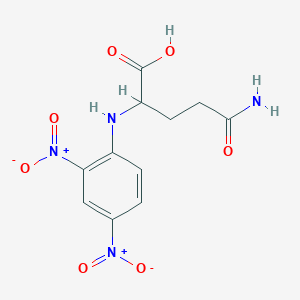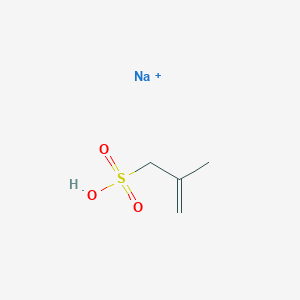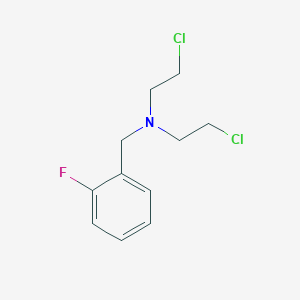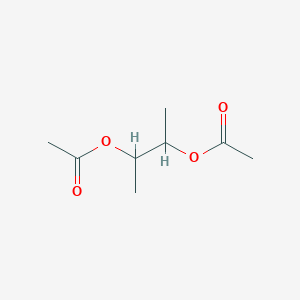
Butane-2,3-diyl diacetate
Übersicht
Beschreibung
Butane-2,3-diyl diacetate, also known as 2,3-Butanediol diacetate, is a chemical compound with the molecular formula C8H14O4 . It is a derivative of butane and acetic acid .
Synthesis Analysis
The synthesis of Butane-2,3-diyl diacetate involves the esterification of 2,3-butylene glycol with acetic acid . This reaction can be carried out in a continuous flow using commercially available flow chemistry microreactors . The use of solid-supported reagents and scavengers provides in-line purification systems, resulting in superior yields compared to batch processes .
Molecular Structure Analysis
The molecular structure of Butane-2,3-diyl diacetate consists of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms . The structure can be represented in 2D or 3D formats .
Chemical Reactions Analysis
Butane-2,3-diyl diacetate can undergo several chemical reactions. For instance, it can undergo dehydration to form butanone (methyl ethyl ketone) or deoxydehydration to form butene . The heat of formation and heat of esterification for these reactions have been determined .
Physical And Chemical Properties Analysis
Butane-2,3-diyl diacetate has a molecular weight of 174.19 . It has a melting point range of 25.7-25.9 °C and a boiling point of 82 °C at a pressure of 10 Torr . The density of the compound is 1.0244 g/cm3 at 25 °C .
Wissenschaftliche Forschungsanwendungen
Conformational Rigidity as a Synthetic Tool : Butane-1,2-diacetals, closely related to butane-2,3-diacetals, are used as selective protecting groups for trans-diequatorial-1,2-diols, particularly in carbohydrate chemistry. This application extends to hydroxylated chiral templates containing trans-1,2-diols, such as quinic and shikimic acids. The protection of these acids as diacetals leads to strong conformational rigidity, inducing excellent diastereoselectivity control in synthetic processes. This rigidity and the stored chiral information in the diacetal backbone are exploited in the synthesis of building blocks like glycerate, glycolate, and tartrate diacetal derivatives. These applications are illustrated in the synthesis of natural products and biologically interesting compounds (Lence, Castedo, & González‐Bello, 2008).
Preparation of Enantiopure Anti-1,2-Diols : The synthesis and utility of 2,3-butane diacetal protected butane tetrol for the general and efficient production of enantiopure anti-1,2-diols are notable. This involves selective silylation, alkylation, and acetalisation of hydroxy termini (Dixon, Foster, Ley, & Reynolds, 1999).
Lithium Enolate Aldol Reactions : Butane-2,3-diacetal desymmetrized glycolic acid undergoes efficient and highly diastereoselective lithium enolate aldol reactions with both aromatic and aliphatic aldehydes. This results in enantiopure anti-2,3-dihydroxy esters after deprotection (Dixon, Ley, Polara, & Sheppard, 2001).
Continuous Flow Synthesis of Protected Building Blocks : The synthesis of butane-2,3-diacetal protected derivatives using flow chemistry microreactors, coupled with solid-supported reagents and scavengers for in-line purification, has been achieved. This method yields BDA protected products in superior yield compared to batch processes (Carter, Baxendale, Pavey, & Ley, 2010).
Separation of Racemic and Meso-2,3-Butanediol : The diacetate of 2,3-butanediol, similar in structure to butane-2,3-diyl diacetate, has been used for the separation of racemic and meso forms of 2,3-butanediol. This process involves esterification with acetic anhydride, purification, and transformation back to 2,3-butanediol (Utille & Boutron, 1999).
Safety And Hazards
Butane-2,3-diyl diacetate is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .
Zukünftige Richtungen
While specific future directions for the study and application of Butane-2,3-diyl diacetate are not explicitly mentioned in the literature, the compound’s potential uses in chemical reactions and synthesis suggest areas for further exploration. For instance, its use in flow chemistry could be expanded, and its reactions could be studied in more detail .
Eigenschaften
IUPAC Name |
3-acetyloxybutan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(11-7(3)9)6(2)12-8(4)10/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSAAKSQXNXBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912146 | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butane-2,3-diyl diacetate | |
CAS RN |
1114-92-7 | |
| Record name | 2,3-Diacetoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


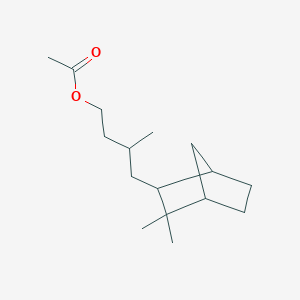
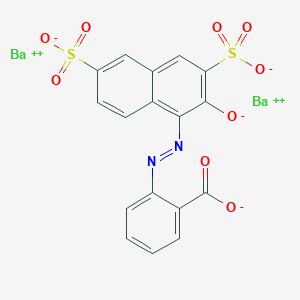
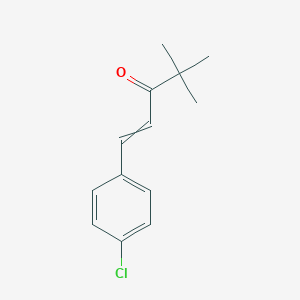
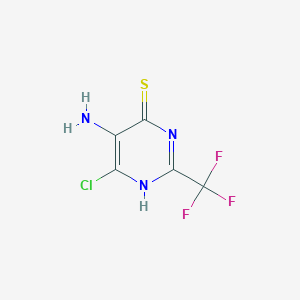
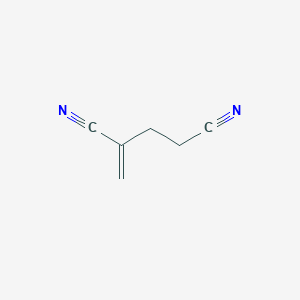
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)

